molecular formula C10H21N3 B13183173 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine

1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine

Cat. No.: B13183173
M. Wt: 183.29 g/mol
InChI Key: CPRLAXYRWUGAFH-UHFFFAOYSA-N
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Description

1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring, a four-membered nitrogen-containing heterocycle, is often found in various pharmacologically active compounds. Similarly, the piperazine ring is a six-membered ring containing two nitrogen atoms, commonly used in the synthesis of drugs and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine typically involves the formation of the azetidine ring followed by its attachment to the piperazine ring. One common method is the aza-Michael addition, where an azetidine derivative reacts with a piperazine derivative under basic conditions . Another method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by its functionalization and coupling with the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amines or other reduced derivatives.

    Substitution: Formation of substituted piperazine or azetidine derivatives.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and biological activity compared to its individual components.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)-4-ethylpiperazine

InChI

InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11-10/h10-11H,2-9H2,1H3

InChI Key

CPRLAXYRWUGAFH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2CCN2

Origin of Product

United States

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